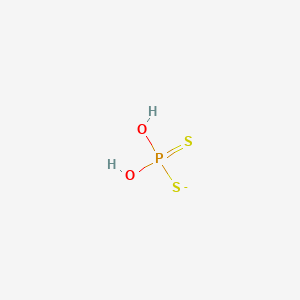
4-Nonylphenyl 4-(pentyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nonylphenyl 4-(pentyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nonylphenyl group attached to a benzoate moiety through a pentyloxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nonylphenyl 4-(pentyloxy)benzoate typically involves the esterification of 4-nonylphenol with 4-pentyloxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of environmentally benign solvents and catalysts is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 4-Nonylphenyl 4-(pentyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The nonylphenyl group can be oxidized to form corresponding quinones.
Reduction: The ester bond can be reduced to yield the corresponding alcohols.
Substitution: The pentyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various alkoxy-substituted derivatives.
Scientific Research Applications
4-Nonylphenyl 4-(pentyloxy)benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential effects on biological systems, particularly in the context of endocrine disruption.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in clinical settings.
Industry: It is used in the formulation of certain types of polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-Nonylphenyl 4-(pentyloxy)benzoate involves its interaction with cellular membranes and proteins. The nonylphenyl group can insert into lipid bilayers, altering membrane fluidity and function. Additionally, it can bind to specific proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
4-Nonylphenol: Similar in structure but lacks the pentyloxybenzoate moiety.
4-Pentyloxybenzoic Acid: Similar in structure but lacks the nonylphenyl group.
Uniqueness: 4-Nonylphenyl 4-(pentyloxy)benzoate is unique due to the combination of the nonylphenyl and pentyloxybenzoate groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications where both hydrophobic and hydrophilic interactions are important.
Properties
CAS No. |
53267-29-1 |
|---|---|
Molecular Formula |
C27H38O3 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
(4-nonylphenyl) 4-pentoxybenzoate |
InChI |
InChI=1S/C27H38O3/c1-3-5-7-8-9-10-11-13-23-14-18-26(19-15-23)30-27(28)24-16-20-25(21-17-24)29-22-12-6-4-2/h14-21H,3-13,22H2,1-2H3 |
InChI Key |
HQPCRLAGIIZVSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


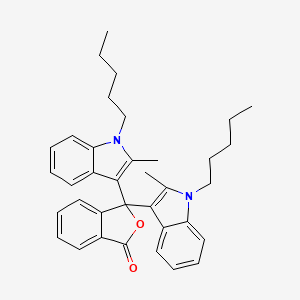

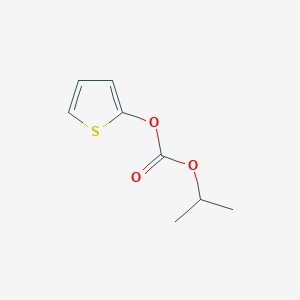
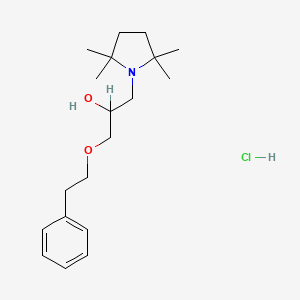
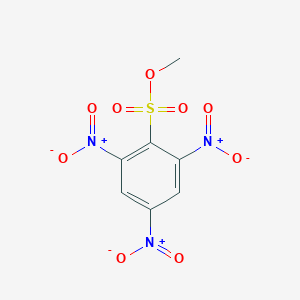
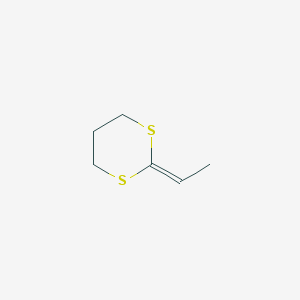



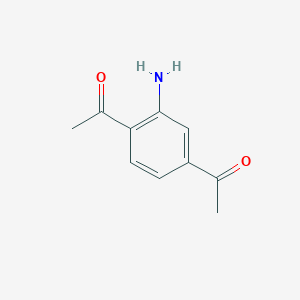

![1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid](/img/structure/B14651070.png)
![4-{(E)-[1-(2-Chloroanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B14651075.png)
